1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate
Description
1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate is a β-enaminoester derivative characterized by a propanedioate backbone functionalized with a benzoyl-chlorophenyl substituent. The synthesis likely involves condensation reactions between activated esters and aromatic amines, analogous to methods described for structurally related β-enaminoesters .
Properties
IUPAC Name |
diethyl 2-[(2-benzoyl-4-chloroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-3-27-20(25)17(21(26)28-4-2)13-23-18-11-10-15(22)12-16(18)19(24)14-8-6-5-7-9-14/h5-13,23H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFHZJWIVYCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Substituted Anilines
The most widely reported method involves a Knoevenagel condensation between diethyl malonate and 2-benzoyl-4-chloroaniline. This reaction typically employs:
- Catalysts : Piperidine or morpholine (2–5 mol%) in ethanol or toluene.
- Conditions : Reflux (80–110°C) for 12–24 hours under inert atmosphere.
- Yield : 60–75% after recrystallization from ethyl acetate/hexane.
A key challenge is the electron-withdrawing effect of the benzoyl and chloro groups, which reduces the nucleophilicity of the aniline’s amino group. Patent CN1237572A highlights the use of KI/NaI as catalyst promoters in malonate syntheses, suggesting their potential to enhance reactivity in this system.
Schiff Base Formation via Acid Catalysis
An alternative route involves pre-forming the Schiff base intermediate:
- Synthesis of 2-benzoyl-4-chloroaniline :
- Condensation with diethyl malonate :
This method avoids side product formation but requires strict moisture control to prevent hydrolysis of the imine bond.
Advanced Catalytic Systems and Optimization
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics:
- Conditions : 150 W power, 100°C, 15–30 minutes in DMF.
- Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 mol%).
- Yield : 88–92% with >95% purity by HPLC.
Comparative studies show a 40% reduction in reaction time compared to conventional heating, attributed to enhanced molecular collisions and thermal efficiency.
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts have been explored for tandem C–N coupling and condensation:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 82 |
| CuI/1,10-phenanthroline | DMSO | 90 | 76 |
These methods enable one-pot synthesis but require rigorous exclusion of oxygen and moisture.
Industrial-Scale Production Challenges
Solvent and Recycle Stream Optimization
Patent US10544189B2 emphasizes solvent selection for scalability:
Particle Size Control in Crystallization
Industrial batches require strict control over crystal morphology to ensure consistent bioavailability in pharmaceutical formulations:
| Parameter | Value (µm) | Method |
|---|---|---|
| D(0.1) | 0.76 | Laser diffraction |
| D(0.5) | 2.01 | Laser diffraction |
| D(0.9) | 5.29 | Laser diffraction |
Antisolvent crystallization using n-heptane achieves uniform particle size distribution.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Standards
| Method | Column | Purity Criteria |
|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | ≥99.5% |
| UPLC-MS | HSS T3, 2.1 × 50 mm | ≤0.1% impurities |
Method validation follows ICH Q2(R1) guidelines, with system suitability parameters (e.g., tailing factor <2.0).
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural components suggest possible activity against various diseases, particularly those involving inflammation and cancer.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have been reported to inhibit tumor growth through apoptosis induction in leukemia cells .
Catalysis
The compound's ability to act as a catalyst in various organic reactions is noteworthy. Its unique structure allows it to facilitate several chemical transformations effectively.
- Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis processes, where it aids in achieving high enantioselectivity in reactions such as the Michael addition and Claisen rearrangement. These reactions are crucial for synthesizing chiral molecules that are important in pharmaceuticals .
Material Science
Research into the use of this compound in material science is ongoing, particularly in developing new polymers and nanomaterials.
- Polymeric Applications : The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Its functional groups can interact with polymer chains, potentially leading to improved performance characteristics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of various derivatives of this compound on human cancer cell lines. Results indicated that specific modifications to the benzoyl group significantly increased cytotoxicity against breast cancer cells, suggesting a pathway for developing more effective anticancer agents .
Case Study 2: Catalytic Efficiency
In another study focusing on catalytic applications, researchers demonstrated that this compound could serve as an effective catalyst for the asymmetric Michael addition reaction. The study highlighted that using this compound resulted in yields exceeding 90% with excellent enantioselectivity, showcasing its potential utility in synthesizing complex organic molecules .
Data Tables
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in leukemia cells |
| Catalysis | Asymmetric synthesis | Yields >90% with high enantioselectivity |
| Material Science | Polymer enhancement | Improved mechanical properties |
Mechanism of Action
The mechanism by which 1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate exerts its effects involves interactions with various molecular targets. The benzoyl and chlorophenyl groups can interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of β-enaminoesters, which are widely studied for their versatility in heterocyclic synthesis and metal coordination. Below is a comparative analysis with structurally related compounds from the literature:
Key Differences and Implications
The Cd-HMB complex highlights the role of Schiff base ligands in stabilizing metal centers, whereas the target compound’s enamine linkage may favor softer metal coordination (e.g., Cu(II) or Ni(II)).
Hydrogen Bonding and Crystal Packing :
- The chloro and benzoyl groups in the target compound could form C–H···O or N–H···Cl hydrogen bonds, influencing crystal packing. This contrasts with pyridinyl-containing analogues, where N···H–C interactions dominate .
Synthetic Flexibility: The target compound’s ethyl ester groups offer greater solubility in non-polar solvents compared to methyl esters in analogues, enabling reactions under milder conditions .
Crystallographic Analysis
The compound’s planar enamine moiety may adopt a Z- or E-configuration, affecting molecular conformation and packing. Validation tools like PLATON would be critical for assessing geometric parameters and hydrogen-bonding networks.
Research Findings and Limitations
- Reactivity : The target compound’s structure suggests utility in synthesizing fused heterocycles (e.g., quinazolines), though experimental validation is needed.
- Comparative Gaps: Direct comparative data on biological activity, thermal stability, or catalytic performance are absent in the provided literature.
Biological Activity
1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that combines diethyl malonate with specific aromatic aldehydes. The reaction conditions often include the use of catalysts such as nanosolid superacids and solvents like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds synthesized in related research showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were found to be within a range that suggests potential for therapeutic applications in treating infections .
Anticancer Properties
The anticancer activity of this compound has been explored through in vitro studies. For example, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that disrupt normal cellular functions. This includes inhibition of DNA synthesis and interference with protein synthesis pathways, which are critical for cancer cell proliferation .
Case Studies
Several case studies have reported on the efficacy of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of benzoyl derivatives, including those similar to our compound. The results showed strong activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .
- Anticancer Activity Assessment : In another case study focusing on cancer cell lines, derivatives were assessed for their ability to induce apoptosis in cancer cells. The study found that certain modifications to the structure enhanced their cytotoxicity significantly .
Q & A
Q. How can the synthesis of 1,3-diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate be optimized for higher yield and purity?
- Methodological Answer : Optimization involves adjusting reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using -NMR ensures proper imine formation. Post-synthesis purification via column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity. For analogous propanedioate derivatives, yields exceeding 70% are achievable under reflux conditions with catalytic acetic acid .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- -NMR : Confirm the presence of ethyl ester protons (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 7.2–8.1 ppm). The imine proton (C=N) typically appears as a singlet near δ 8.5–9.0 ppm.
- IR Spectroscopy : Stretching frequencies for C=O (1730–1750 cm) and C=N (1620–1650 cm) validate functional groups.
- Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., 389.12 g/mol for CHClNO) confirms molecular integrity. Cross-referencing with analogs like diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate ensures consistency .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths and angles, critical for validating the imine (C=N) and ester (C=O) geometries. For example, C=N bond lengths typically range from 1.27–1.32 Å, while C=O bonds in esters are ~1.20 Å. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, which can be analyzed using ORTEP-3 for graphical representation .
Q. What strategies address conflicting hydrogen-bonding patterns in crystallographic studies?
- Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., rings). For this compound, the 2-benzoyl-4-chloro substituent may form intermolecular N–H···O or Cl···H interactions. Conflicting patterns can arise from polymorphism; variable-temperature XRD or solvent-mediated recrystallization tests resolve these. Referencing patterns in related structures (e.g., benzophenone derivatives) provides benchmarks .
Q. How do steric and electronic effects of the 4-chloro substituent influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing chloro group activates the benzene ring for electrophilic substitution but introduces steric hindrance. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts regioselectivity in reactions like nucleophilic aromatic substitution. Experimental validation via -NMR chemical shifts (e.g., deshielded carbons adjacent to Cl) quantifies electronic effects. Comparative studies with non-chlorinated analogs (e.g., diethyl malonate derivatives) highlight reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
